N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core, a cyano group, and an ethoxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group using reagents like sodium cyanide.
Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the benzothiophene derivative with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as a modulator of various biological pathways. It is studied for its interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and benzothiophene core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide stands out due to its specific ethoxybenzamide moiety, which can influence its binding affinity and selectivity towards certain molecular targets. This unique structural feature may confer distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
5701-66-6 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-15-9-5-3-8-13(15)17(21)20-18-14(11-19)12-7-4-6-10-16(12)23-18/h3,5,8-9H,2,4,6-7,10H2,1H3,(H,20,21) |
InChI Key |
BFEUUHMWVQSSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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